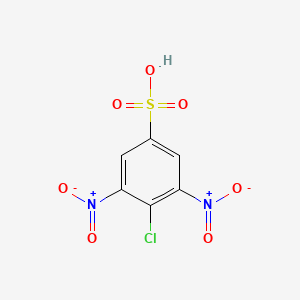

4-Chloro-3,5-dinitrobenzenesulfonic acid

Description

Historical Context of Substituted Benzenesulfonic Acid Chemistry

The journey to understanding compounds like 4-Chloro-3,5-dinitrobenzenesulfonic acid begins in the 19th century with the development of electrophilic aromatic substitution reactions. The sulfonation of benzene (B151609), a process that introduces a sulfonic acid group (-SO3H) onto the aromatic ring, was a pivotal discovery. wikipedia.org This reaction, along with nitration, which adds a nitro group (-NO2), laid the groundwork for creating a wide variety of substituted benzene derivatives. libretexts.orglibretexts.orgmasterorganicchemistry.com

Early chemists faced the challenge of controlling the position of incoming substituents on the benzene ring. The directing effects of existing groups became a central theme in the synthesis of polysubstituted benzenes. fiveable.melibretexts.org For instance, the synthesis of a molecule with multiple, different functional groups required a strategic, step-wise approach, carefully considering the activating or deactivating nature of each substituent. libretexts.org The development of methods to synthesize compounds with specific substitution patterns, such as the Piria reaction in 1851 which involved the reaction of nitrobenzene (B124822) with a metal bisulfite, marked significant progress in the field. wikipedia.org The ability to produce compounds like 2,4-dinitrochlorobenzene-6-sulfonic acid through controlled sulfonation and nitration of chlorobenzene (B131634) showcases the culmination of this foundational work. chemicalbook.com

Contemporary Relevance and Research Impetus for this compound

In the modern chemical landscape, this compound and its close analogs are of interest for several key reasons. A primary driver of research into this compound is its utility as an analytical reagent. For instance, it can be used in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various substances. sielc.com Its structure allows for effective separation under reverse-phase HPLC conditions. sielc.com

Furthermore, this compound serves as a valuable precursor in the synthesis of more complex molecules. Its reactive nature, a consequence of its particular arrangement of functional groups, makes it an ideal starting material for creating new compounds with desired properties. One notable area of application is in the synthesis of specialized dyes. The presence of the chromophoric nitro groups and the sulfonic acid group, which can enhance water solubility, are desirable features in dye molecules. wikipedia.orguclmail.net Additionally, derivatives of dinitro-chloro-benzenes have been explored as precursors to energetic materials, where the high nitrogen and oxygen content of the nitro groups is a key attribute. rsc.orgresearchgate.net The impetus for research into this compound is therefore rooted in its potential to enable advancements in analytical chemistry, materials science, and synthetic organic chemistry.

Molecular Architecture and Electronic Influences on Reactivity of this compound

The reactivity of this compound is a direct consequence of its molecular structure and the electronic effects exerted by its substituents. The benzene ring is adorned with three strongly electron-withdrawing groups: the two nitro groups (-NO2) and the sulfonic acid group (-SO3H). The chlorine atom (-Cl) is also electron-withdrawing, albeit to a lesser extent.

These electron-withdrawing groups have a profound impact on the electron density of the aromatic ring, making it electron-deficient. This deactivation of the ring influences its susceptibility to further electrophilic substitution. The collective pull of electrons by these substituents also enhances the acidity of the sulfonic acid proton.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C6H3ClN2O7S |

| Molecular Weight | 282.61 g/mol |

| XlogP | 1.7 |

| Monoisotopic Mass | 281.93494 Da |

Data sourced from PubChemLite. uni.lu

Scope and Thematic Areas of Academic Inquiry

Academic research involving this compound and its derivatives is concentrated in a few key thematic areas:

Analytical Chemistry: A significant area of investigation is its application as a derivatizing or labeling reagent in analytical techniques like HPLC. sielc.comtcichemicals.com Its ability to react with certain functional groups allows for their detection and quantification. The use of similar compounds for the analysis of dinitrobenzoic acids has also been explored. researchgate.net

Synthesis of Novel Compounds: The compound serves as a versatile building block in organic synthesis. Researchers utilize it as a starting material to create more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. Its utility as a precursor for azo dyes is another area of interest, leveraging the chromophoric properties of the dinitro-aromatic system. uclmail.netunb.ca

Energetic Materials: There is a body of research focused on the use of related dinitro-chloro-aromatic compounds, such as 4-chloro-3,5-dinitropyrazole, as precursors for the synthesis of energetic materials. rsc.orgresearchgate.netnih.gov The high density of nitro groups contributes to the energetic properties of the resulting molecules. The synthesis of compounds like 3,4-Bis(3′,5′-dinitrobenzene-1′-yl)furoxan from dinitrobenzene derivatives highlights this application area. energetic-materials.org.cn

Environmental Chemistry: The environmental fate and behavior of nitroaromatic compounds are of ongoing interest. Studies on related compounds like 4-amino-3,5-dinitrobenzenesulfonic acid contribute to a broader understanding of the environmental impact of this class of chemicals. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVPDCHBQRCKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236750 | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-91-5 | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK9LU4C389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 3,5 Dinitrobenzenesulfonic Acid

Established Synthetic Routes to 4-Chloro-3,5-dinitrobenzenesulfonic Acid

The primary and most established methods for preparing this compound rely on the sequential functionalization of chlorobenzene (B131634) or the modification of closely related intermediates.

The most direct synthesis begins with chlorobenzene. This process involves two key electrophilic aromatic substitution reactions: sulfonation and nitration. The chlorine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring.

A common industrial production method is based on the simultaneous sulfonation and nitration of chlorobenzene. ekb.eg This process is an extension of the synthesis for 4-chloro-3-nitrobenzenesulfonic acid. To achieve the dinitrated product, the stoichiometry of the nitrating agent is increased. Specifically, the process uses 2 moles of potassium nitrate (B79036) for every mole of chlorobenzene, in contrast to the single mole used for the mononitrated analogue. ekb.eg The reaction is carried out in a highly acidic medium, typically fuming sulfuric acid (oleum), which serves as both the solvent and the sulfonating agent. The product is often isolated from the quenched reaction mixture as its potassium salt by adding potassium chloride. ekb.eg

The general sequence of these reactions can be summarized as follows:

Sulfonation: Chlorobenzene is treated with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). This reaction primarily yields 4-chlorobenzenesulfonic acid as the major product due to the para-directing effect of the chlorine atom.

Nitration: The resulting 4-chlorobenzenesulfonic acid is then subjected to nitration using a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfonic acid group is a meta-director, and the chlorine is an ortho-, para-director. The combined influence of these groups and the deactivating nature of the sulfonic acid and chlorine direct the two nitro groups (-NO₂) to the positions meta to the sulfonic acid group, resulting in the desired this compound structure.

The synthesis of this compound via the derivatization of other dinitrobenzenesulfonic acid analogues is less commonly documented in the reviewed literature. Theoretically, such a pathway could involve the chlorination of 3,5-dinitrobenzenesulfonic acid. However, this route is complicated by the deactivating nature of the nitro and sulfonic acid groups, which makes electrophilic aromatic substitution (i.e., chlorination) difficult.

An alternative hypothetical route could involve a Sandmeyer-type reaction starting from 4-amino-3,5-dinitrobenzenesulfonic acid. This would entail diazotization of the amino group followed by treatment with a copper(I) chloride source. However, the direct synthesis from chlorobenzene remains the more established and practical approach.

Advanced Synthetic Approaches and Process Optimization

Research into the synthesis of this compound focuses on improving yield, purity, and safety, primarily through controlling reaction conditions to ensure the correct arrangement of substituents.

The regioselectivity of the synthesis is critical for obtaining the desired 3,5-dinitro isomer and avoiding others. This control is achieved by leveraging the electronic properties of the substituents.

Initial Sulfonation: In the first step, the sulfonation of chlorobenzene gives predominantly the para-substituted product, 4-chlorobenzenesulfonic acid, with a smaller amount of the ortho-isomer, 2-chlorobenzenesulfonic acid. The formation of the para isomer is sterically favored. Process conditions, such as temperature, can be optimized to maximize the yield of the desired 4-chlorobenzenesulfonic acid. researchgate.net

Dinitration: During nitration of 4-chlorobenzenesulfonic acid, the existing substituents dictate the position of the incoming nitro groups. The sulfonic acid group is strongly deactivating and a meta-director. The chloro group is also deactivating but directs ortho and para. The positions meta to the sulfonic acid group are positions 3 and 5. These positions are also ortho to the chloro group. Therefore, the electronic effects of both substituents reinforce each other, directing the two nitro groups almost exclusively to the 3 and 5 positions.

Process control, such as the molar ratio of reagents, is crucial. Using a higher molar ratio of the nitrating agent (e.g., 2 mol of potassium nitrate per mol of chlorobenzene) ensures dinitration occurs, leading to the final product rather than stopping at the mononitrated intermediate, 4-chloro-3-nitrobenzenesulfonic acid. ekb.eg

Table 1: Reagents and Conditions for Synthesis from Chlorobenzene

| Step | Precursor | Reagents | Key Conditions | Product | Citation |

| 1 | Chlorobenzene | Fuming Sulfuric Acid (Oleum), Potassium Nitrate | Increased stoichiometric ratio of potassium nitrate (2 mol/mol) to achieve dinitration. | This compound (isolated as potassium salt) | ekb.eg |

While specific literature detailing green synthetic routes for this compound is limited, the general principles of green chemistry can be applied to its traditional synthesis. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Potential areas for green improvements include:

Catalysis: Exploring solid acid catalysts to replace or reduce the amount of fuming sulfuric acid, which would minimize corrosive waste streams.

Alternative Reagents: Investigating alternative, less hazardous nitrating agents.

Solvent Reduction: Optimizing processes to reduce the volume of acid required, thereby decreasing the amount of waste generated during quenching and neutralization.

Energy Efficiency: The use of methods like microwave-assisted synthesis has been shown to reduce reaction times and energy consumption in the preparation of related dinitro-compounds, suggesting a potential application in this context. google.com

However, the established production methods still rely heavily on strong acids and nitrating agents, indicating that the implementation of green alternatives remains a challenge for this specific compound.

Synthesis of Functionalized Derivatives and Analogues of this compound

This compound can serve as a precursor for various functionalized derivatives, primarily through reactions involving its sulfonic acid group. A key step is the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

The sulfonic acid can be converted to 4-chloro-3,5-dinitrobenzenesulfonyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comorgsyn.org

This sulfonyl chloride is a valuable intermediate for synthesizing other derivatives. For example, it can be reacted with ammonia (B1221849) to produce 4-chloro-3,5-dinitrobenzenesulfonamide . google.com This reaction typically involves dissolving the sulfonyl chloride in a suitable solvent like acetone (B3395972) and adding ammonia, often at low temperatures, to yield the corresponding sulfonamide. google.com

The high reactivity of the chlorine atom on the ring, activated by the two electron-withdrawing nitro groups, allows for nucleophilic aromatic substitution reactions. This pathway enables the synthesis of a wide range of analogues by displacing the chlorine with various nucleophiles. For instance, a similar compound, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), readily reacts with anilines to form N-phenyl derivatives. researchgate.net

Table 2: Key Derivatives and their Synthesis

| Derivative Name | Precursor | Reagent(s) | Synthetic Method | Citation |

| 4-Chloro-3,5-dinitrobenzenesulfonyl chloride | This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Chlorination of the sulfonic acid group. | google.comorgsyn.org |

| 4-Chloro-3,5-dinitrobenzenesulfonamide | 4-Chloro-3,5-dinitrobenzenesulfonyl chloride | Ammonia (NH₃) | Ammonolysis of the sulfonyl chloride. | google.com |

Preparation of Sulfonamide Derivatives

The conversion of 4-chloro-3,5-dinitrobenzenesulfonyl chloride, the halide derivative of the corresponding sulfonic acid, into its sulfonamide is a primary synthetic route. This process is fundamental for creating intermediates for various applications, including agrochemicals.

The starting material, 4-chloro-3,5-dinitrobenzenesulfonyl chloride, can be prepared by established procedures. sielc.com The choice of solvent for the amination reaction is flexible, with ketones, carboxylic acid esters, N,N-dimethylformamide, dimethylsulfoxide, and cyclic ethers being suitable options. sielc.com

Table 1: Reaction Parameters for the Synthesis of 4-Chloro-3,5-dinitrobenzenesulfonamide

| Parameter | Value / Condition |

|---|---|

| Starting Material | 4-Chloro-3,5-dinitrobenzenesulfonyl chloride |

| Reagent | Concentrated Ammonium Hydroxide in Acetone |

| Solvent | Acetone |

| Temperature | -15°C to -5°C |

| Stoichiometry | 2 equivalents of ammonia per equivalent of sulfonyl chloride |

| Workup | Addition of HCl, drying with MgSO₄, concentration |

Formation of Sulfonic Esters and their Reactivity in Condensation Reactions

The formation of sulfonic esters from this compound is another significant synthetic pathway. These esters can be formed through the reaction of the corresponding sulfonyl chloride with various alcohols. While detailed synthetic procedures for a wide range of esters derived from this specific sulfonic acid are not extensively detailed in the surveyed literature, their potential utility has been noted.

For instance, partial esters of this compound with polyhydric alcohols such as glycerol, polyglycerol, sorbitol, or mannitol (B672) have been identified as suitable anionic wetting agents. sielc.com The formation of these esters involves the reaction between the alcohol's hydroxyl groups and the sulfonic acid or its activated form, typically the sulfonyl chloride.

The reactivity of sulfonic esters in condensation reactions is a cornerstone of organic synthesis, although specific examples involving 4-chloro-3,5-dinitrobenzenesulfonates are not prominently featured. Generally, sulfonate esters are excellent leaving groups, making them valuable substrates in nucleophilic substitution reactions. This reactivity would allow for condensation with various nucleophiles, facilitating the construction of more complex molecules. The electron-withdrawing nature of the dinitro-substituted aromatic ring would further enhance the leaving group ability of the sulfonate.

Synthesis of Conjugates for Specific Applications

The chemical structure of this compound and its derivatives serves as a versatile platform for synthesizing conjugates for specific, high-value applications, such as herbicides. sielc.com A key strategy involves the nucleophilic substitution of the chlorine atom, which is highly activated by the adjacent nitro groups.

One of the primary applications is in the field of agrochemicals. The intermediate, 4-chloro-3,5-dinitrobenzenesulfonamide, can be converted to N,N-disubstituted-3,5-dinitrosulfanilamides through reactions with secondary amines. sielc.com These resulting conjugates have demonstrated significant pre-emergent herbicidal activity. sielc.com

The reactivity of the activated chlorine atom is a general feature of compounds with this substitution pattern. For example, the analogous compound 4-chloro-3,5-dinitrobenzotrifluoride readily undergoes anilino-dechlorination when reacted with aniline (B41778) derivatives. researchgate.net This reaction proceeds via an addition-elimination mechanism, where the amine acts as a nucleophile attacking the carbon atom bearing the chlorine, leading to the formation of a substituted aniline conjugate. researchgate.net This highlights a general synthetic route where various nucleophiles can be introduced to create a diverse library of conjugate molecules tailored for different applications. The reaction of amines with the sulfonyl chloride group to form sulfonamides is another pathway to create stable conjugates with potential biological activity. libretexts.org

Table 2: Examples of Conjugate Synthesis and Applications

| Precursor | Reactant Type | Conjugate Type | Application |

|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzenesulfonamide | Secondary Amines | N,N-disubstituted-3,5-dinitrosulfanilamides | Herbicides sielc.com |

| 4-Chloro-3,5-dinitrobenzenesulfonyl chloride | Primary/Secondary Amines | Substituted Sulfonamides | Pharmaceutical Scaffolds libretexts.org |

| 4-Chloro-3,5-dinitro-substituted aromatic ring | Amines / Nucleophiles | N-Aryl Conjugates | Chemical Synthesis researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3,5 Dinitrobenzenesulfonic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Chlorine Atom

The most prominent reaction pathway for 4-chloro-3,5-dinitrobenzenesulfonic acid is the nucleophilic aromatic substitution at the carbon atom bearing the chlorine. The presence of two nitro groups in the meta-positions relative to the sulfonic acid and ortho- and para- to the chlorine atom strongly activates the ring for this type of reaction.

Kinetic and Thermodynamic Parameters of Chlorine Displacement Reactions

The kinetics of chlorine displacement in activated aryl halides are extensively studied to understand their reactivity. For a closely related compound, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), the kinetics of alkaline hydrolysis have been investigated. The reaction with hydroxyl ion (HO⁻) follows second-order kinetics. nih.gov The bimolecular rate constant for the reaction between the deprotonated CDNBA and the hydroxyl ion was measured to be 5.92 M⁻¹s⁻¹ at room temperature and an ionic strength of 0.1 M. nih.gov

The activation energy for this displacement process was determined to be 70.7 ± 3.4 kJ/mol. nih.gov This value provides insight into the energy barrier that must be overcome for the substitution to occur. Furthermore, thermodynamic analysis of the solubility of CDNBA in water at various temperatures yielded an enthalpy of solution of 23.2 ± 2.5 kJ/mol, indicating the energy absorbed when the compound dissolves. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Bimolecular Rate Constant (k) | 5.92 M⁻¹s⁻¹ | Room Temperature, Ionic Strength = 0.1 M |

| Activation Energy (Ea) | 70.7 ± 3.4 kJ/mol | - |

| Enthalpy of Solution (ΔHsol) | 23.2 ± 2.5 kJ/mol | - |

Influence of Nucleophile Structure and Reaction Environment on SNAr Pathways

The rate and mechanism of SNAr reactions are profoundly influenced by both the nature of the incoming nucleophile and the properties of the solvent. Studies on analogous dinitro-substituted benzenesulfonyl chlorides reveal that reactivity varies significantly with the nucleophile. For instance, 2,4-dinitrobenzenesulfonyl chloride reacts more readily with piperidine (B6355638) than with propylamine (B44156) in polar solvents capable of hydrogen bonding. uchile.cl This difference is attributed to factors including the basicity and the steric profile of the amine nucleophile. uchile.cl The greater electron density on the nitrogen atom of piperidine, enhanced by the hyperconjugation of adjacent –CH2 groups, increases its nucleophilicity compared to propylamine. uchile.cl

The reaction environment, particularly the solvent, plays a critical role. Solvent effects in SNAr reactions are complex, involving polarity, hydrogen bond donating (HBD) ability, and hydrogen bond accepting (HBA) ability. uchile.cl For the reaction of 2,4-dinitrobenzenesulfonyl chloride, piperidine is a better nucleophile in solvents that can either donate or accept hydrogen bonds, whereas the reaction with propylamine is favored in solvents that primarily accept hydrogen bonds. uchile.cl In reactions involving 1-chloro-2,4-dinitrobenzene (B32670) and piperidine, the reactivity in hydroxylic solvents is found to be inversely proportional to the hydrogen-bond-donating ability of the solvent. This suggests that strong solvent-nucleophile interactions can stabilize the nucleophile in its ground state, increasing the activation energy and thus slowing the reaction.

Elucidation of Addition-Elimination Mechanisms and Transition State Characterization

The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings is a two-step addition-elimination process. uchile.cl In the first, typically rate-determining step, the nucleophile attacks the electrophilic carbon atom attached to the leaving group (chlorine, in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uchile.cl In the second, faster step, the leaving group departs, restoring the aromaticity of the ring. uchile.cl

Scheme 1: General Addition-Elimination (SNAr) Mechanism

Nucleophile + this compound ⇌ [Meisenheimer Complex] → Substituted Product + Cl⁻

Kinetic studies provide evidence for this mechanism. For example, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various aniline (B41778) derivatives exhibits second-order kinetics, consistent with a bimolecular rate-determining step. researchgate.net Characterization of the transition state for such reactions often involves linear free-energy relationships like the Hammett and Brønsted equations. researchgate.net For the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, large negative Hammett ρ values (e.g., -3.14) were observed, indicating the development of a positive charge on the aniline nitrogen in the transition state. researchgate.net A Brønsted β value of 0.85 suggests a significant degree of bond formation between the nucleophile and the aromatic carbon in the transition state. researchgate.net

Transformations Involving the Nitro and Sulfonic Acid Functional Groups

While chlorine displacement is a primary reaction, the nitro and sulfonic acid groups can also be targeted for chemical transformations.

Reduction Chemistry of Aromatic Nitro Moieties

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com Several methods are available for this reduction, and the choice of reagent is crucial to ensure chemoselectivity, particularly to avoid the unintended reduction of the chloro-substituent.

Commonly used reducing systems include:

Metals in Acidic Media: Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic and effective for converting nitro groups to amines. masterorganicchemistry.comresearchgate.netscispace.com Zinc (Zn) in acidic conditions also provides a mild reduction. commonorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst is a widely used method. masterorganicchemistry.com Palladium on carbon (Pd/C) is highly efficient but may also reduce other functional groups and can cause dehalogenation of aryl halides. commonorganicchemistry.com Raney nickel is often preferred when dehalogenation is a concern. commonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild reduction of nitro groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S), often used in the Zinin reduction, can be useful when acidic conditions or hydrogenation are not compatible with the substrate and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.comstackexchange.com

Condensation Reactions with Active Methylene (B1212753) Compounds in the Presence of Alkali

A novel and significant reaction involving this class of compounds is the ipso-substitution of the sulfonic acid group. nih.govacs.org In a departure from typical SNAr reactions where a halogen is the leaving group, sufficiently electron-deficient benzenesulfonic acids can react with active methylene compounds in the presence of a base to form new carbon-carbon bonds. nih.gov This reaction provides a powerful, transition-metal-free method for arylating active methylene compounds. nih.govacs.org

In studies using 2,4-dinitrobenzene sulfonic acid as a substrate, various active methylene compounds were successfully coupled to the aromatic ring, with the sulfonic acid group acting as the leaving group. nih.gov The reaction proceeds under mild conditions, typically requiring a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. nih.gov

| Active Methylene Compound | Product | Yield (%) |

|---|---|---|

| Dimethyl malonate | Dimethyl 2-(2,4-dinitrophenyl)malonate | 64 |

| Dibenzyl malonate | Dibenzyl 2-(2,4-dinitrophenyl)malonate | 50 |

| Diisopropyl malonate | Diisopropyl 2-(2,4-dinitrophenyl)malonate | 54 |

| Dimethyl 2-methylmalonate | Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate | 73 |

This transformation is highly effective for creating C-C bonds on electron-poor aromatic rings and has been applied to synthesize precursors for APIs and materials chemistry. nih.gov The success of this reaction highlights the ability of the sulfonic acid moiety to function as an effective leaving group when the aromatic ring is sufficiently activated by electron-withdrawing groups like the nitro groups. nih.govacs.org

Reactivity with Amino Groups in Model Systems (e.g., Proteins)

The reactivity of this compound with amino groups, particularly those found in proteins, is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The benzene (B151609) ring of this compound is rendered significantly electron-deficient by the presence of three strong electron-withdrawing groups: two nitro groups (-NO₂) and a sulfonic acid group (-SO₃H). This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles.

In model systems involving proteins, the primary nucleophiles are the free amino groups of lysine (B10760008) residues and the N-terminal amino group of the polypeptide chain. The reaction proceeds by the nucleophilic attack of the amino group on the carbon atom bearing the chlorine atom, leading to the formation of a covalent bond and the displacement of the chloride ion. This reaction is analogous to the well-known Sanger's reagent (1-fluoro-2,4-dinitrobenzene), which is used for N-terminal amino acid analysis in proteins.

The general reaction can be depicted as follows:

R-NH₂ + this compound → R-NH-(3,5-dinitro-4-sulfophenyl) + HCl

The rate of this reaction is influenced by several factors, including the pH of the medium, which affects the nucleophilicity of the amino groups, and the steric accessibility of the amino groups within the protein structure.

Table 1: Factors Influencing the Reactivity of this compound with Amino Groups

| Factor | Description |

| Electron-withdrawing Groups | The two nitro groups and the sulfonic acid group strongly activate the benzene ring towards nucleophilic attack. |

| Leaving Group | The chlorine atom is a moderately good leaving group in nucleophilic aromatic substitution reactions. |

| Nucleophile Strength | The basicity and steric hindrance of the attacking amino group (e.g., from a protein) affect the reaction rate. |

| Solvent Polarity | Polar aprotic solvents can accelerate SNAr reactions by solvating the cationic species without strongly solvating the nucleophile. |

| pH of the Medium | The pH determines the protonation state of the amino groups; the unprotonated form is the active nucleophile. |

Supramolecular Interactions and Adduct Formation

Studies on Charge Transfer Complexes

This compound, with its electron-deficient aromatic ring, is a prime candidate to act as an electron acceptor in the formation of charge-transfer (CT) complexes. These complexes are formed through non-covalent interactions between an electron-donating molecule (donor) and an electron-accepting molecule (acceptor). The interaction involves the transfer of some electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

While specific studies on charge-transfer complexes of this compound are not extensively documented in publicly available literature, the behavior of similar dinitrobenzene derivatives provides a strong basis for understanding its potential. Dinitrobenzene compounds are well-known to form colored charge-transfer complexes with a variety of electron-rich donors, such as polycyclic aromatic hydrocarbons, anilines, and phenols.

The formation of a CT complex is often indicated by the appearance of a new, broad absorption band in the electronic spectrum, which is absent in the spectra of the individual donor and acceptor molecules. The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor.

Table 2: Potential Electron Donors for Charge-Transfer Complexes with this compound

| Donor Class | Specific Examples | Expected Interaction |

| Polycyclic Aromatic Hydrocarbons | Anthracene, Pyrene, Naphthalene | π-π stacking interactions leading to CT complex formation. |

| Aromatic Amines | Aniline, N,N-Dimethylaniline | n-π interactions involving the lone pair of the nitrogen atom. |

| Phenols | Phenol, Resorcinol | π-π and hydrogen bonding interactions contributing to complex stability. |

| Thiophenes and Derivatives | Thiophene, Bithiophene | π-π stacking with potential involvement of sulfur orbitals. |

The strength of the interaction in these complexes is generally weak and is influenced by the electronic properties of both the donor and the acceptor, as well as by steric factors.

Hydrogen Bonding Networks in Crystalline Architectures

The molecular structure of this compound contains several functional groups capable of participating in hydrogen bonding: the sulfonic acid group (-SO₃H) as a strong hydrogen bond donor, and the oxygen atoms of the nitro groups (-NO₂) and the sulfonic acid group as hydrogen bond acceptors. These features suggest that in the solid state, this compound is likely to form extensive and intricate hydrogen bonding networks.

It is highly probable that the sulfonic acid group will engage in strong O-H···O hydrogen bonds, potentially forming dimeric structures or extended chains. The general hierarchy of hydrogen bond strength suggests that the sulfonic acid proton will preferentially bond to the oxygen of another sulfonic acid group or to a strong acceptor if present. The weaker C-H···O interactions between the aromatic C-H bonds and the oxygen atoms of the nitro or sulfonic acid groups may also play a role in stabilizing the crystal packing.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Potential Motif |

| Sulfonic Acid (-SO₃H) | Sulfonic Acid Oxygen (-SO₃H) | Strong O-H···O | Dimer, Chain, or Sheet |

| Sulfonic Acid (-SO₃H) | Nitro Oxygen (-NO₂) | Strong to Moderate O-H···O | Intramolecular or Intermolecular |

| Aromatic C-H | Sulfonic Acid Oxygen (-SO₃H) | Weak C-H···O | Network Stabilization |

| Aromatic C-H | Nitro Oxygen (-NO₂) | Weak C-H···O | Packing Stabilization |

Advanced Applications and Role in Specialized Chemical Synthesis

Utilization as a Reagent in Complex Organic Synthesis

4-Chloro-3,5-dinitrobenzenesulfonic acid is a highly activated aromatic compound, and its reactivity is primarily dictated by the presence of a chlorine atom and two electron-withdrawing nitro groups on the benzene (B151609) ring. These features make the chloro-substituent susceptible to nucleophilic aromatic substitution (NAS). In complex organic synthesis, this sulfonic acid can serve as a versatile reagent for the introduction of the 3,5-dinitrophenylsulfonyl moiety or for the construction of more elaborate molecular architectures.

The core utility of this compound in this context lies in its ability to react with a wide range of nucleophiles, such as amines, alcohols, and thiols. The strong electron-withdrawing nature of the two nitro groups facilitates the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. This reaction is a cornerstone for the synthesis of various substituted dinitrobenzene derivatives.

While specific, complex synthetic applications of this compound are not extensively documented in readily available literature, the reactivity of analogous compounds, such as 2,4-dinitrochlorobenzene, is well-established in the synthesis of heterocyclic compounds. For instance, dinitrochlorobenzene derivatives are known to react with hydrazines to form hydrazino-dinitrobenzene compounds, which can then be cyclized to generate various heterocyclic systems. It is plausible that this compound could be employed in similar synthetic strategies to create novel sulfonated heterocyclic structures with potential applications in materials science or as biologically active molecules.

Precursor Role in the Synthesis of Value-Added Chemicals

The inherent reactivity of this compound makes it a valuable precursor for a range of specialty chemicals, including intermediates for the pharmaceutical, agrochemical, and dye industries.

Pharmaceutical Intermediates and Lead Compound Development

While direct applications of this compound in the synthesis of commercial drugs are not prominently reported, its structural motif is of interest in medicinal chemistry. Nitroaromatic compounds are known to play a role in the development of various therapeutic agents. For example, nitroimidazoles are a class of antibiotics and antiprotozoal agents.

The ability of this compound to react with various nucleophiles allows for the generation of a library of derivatives. These derivatives can be screened for biological activity, potentially leading to the discovery of new lead compounds for drug development. The sulfonic acid group can also be a key feature, as it can improve the water solubility of the resulting compounds, a desirable property for drug candidates.

A related compound, 2,4-dinitrochlorobenzene (DNCB), has been investigated for its immunological properties and its ability to induce a delayed-type hypersensitivity response, which has been explored in the context of immunotherapy research. patsnap.com This suggests that dinitro-halo-aromatic compounds can have significant biological effects and that derivatives of this compound could be of interest for similar investigations.

Agrochemical Synthesis and Derivatization

A significant application of this compound lies in its role as a precursor for agrochemicals. The sulfonic acid can be converted to its corresponding sulfonyl chloride, 4-chloro-3,5-dinitrobenzenesulfonyl chloride, which is a key intermediate in the synthesis of certain fungicides and herbicides.

A notable example is the synthesis of 4-chloro-3,5-dinitrobenzenesulfonamide. This compound is formed by the reaction of 4-chloro-3,5-dinitrobenzenesulfonyl chloride with ammonia (B1221849). Research has shown that 4-chloro-3,5-dinitrobenzenesulfonamide possesses fungicidal properties. Furthermore, this sulfonamide can be further derivatized to produce N,N-disubstituted-3,5-dinitrosulfanilamides, which are a class of pre-emergent herbicides.

The following table summarizes the key compounds in this synthetic pathway:

| Precursor | Intermediate | Final Product Class | Agrochemical Activity |

| This compound | 4-Chloro-3,5-dinitrobenzenesulfonyl chloride | - | - |

| 4-Chloro-3,5-dinitrobenzenesulfonyl chloride | 4-Chloro-3,5-dinitrobenzenesulfonamide | - | Fungicide |

| 4-Chloro-3,5-dinitrobenzenesulfonamide | N,N-disubstituted-3,5-dinitrosulfanilamides | Herbicides | Pre-emergent herbicide |

Precursors for Dyes and Pigments

Dinitrochlorobenzene derivatives have historically been important intermediates in the synthesis of various dyes. While specific examples of dyes synthesized directly from this compound are not widely documented, its structural features make it a potential precursor for certain classes of dyes, such as disperse dyes or specialty pigments.

The general principle involves the reaction of the activated chlorine atom with an aromatic amine or another nucleophilic chromophore. The dinitrophenyl group can act as a part of the chromophoric system, contributing to the color of the final dye molecule. The sulfonic acid group can also play a crucial role in imparting water solubility to the dye, which is essential for its application in textile dyeing processes. The production of sulfur black dyes, for instance, has been associated with dinitrochlorobenzene. google.comgoogle.com

Research Applications in Analytical Chemistry

In analytical chemistry, the derivatization of analytes is a common strategy to improve their detection and separation by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Derivatization Methodologies for Chromatographic Analysis

This compound and its close analogs are excellent candidates for use as derivatizing reagents, particularly for the analysis of amines. The principle of this application relies on the reaction of the activated chloro group with the amino group of the analyte. This reaction introduces a strongly chromophoric dinitrophenyl group into the analyte molecule.

A closely related compound, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), is a well-established derivatizing reagent for the HPLC analysis of primary and secondary amines with fluorescence detection. mdpi.com The reaction results in a highly fluorescent derivative that can be detected with high sensitivity. mdpi.com

The derivatization of amines with a reagent like this compound would offer several advantages for HPLC analysis:

Enhanced UV-Vis Detection: The dinitrophenyl group is a strong chromophore, meaning it absorbs ultraviolet-visible (UV-Vis) light strongly. This allows for the sensitive detection of the derivatized analyte using a standard UV-Vis detector.

Improved Chromatographic Separation: The derivatization process alters the polarity and size of the analyte molecule, which can lead to better separation from other components in the sample matrix on a reversed-phase HPLC column.

Increased Specificity: By selectively reacting with amines, the derivatizing agent can help to reduce interferences from other non-reactive compounds in the sample.

The general conditions for such a derivatization reaction would typically involve mixing the sample containing the amine with the derivatizing reagent in a suitable solvent and at an optimized pH and temperature to ensure complete reaction. The following table outlines typical parameters for the derivatization of amines for HPLC analysis based on analogous reagents. mdpi.com

| Parameter | Typical Condition | Purpose |

| Derivatizing Reagent | This compound or analog | To introduce a chromophore |

| Analyte | Primary or secondary amines | Target for derivatization |

| Solvent | Acetonitrile, Methanol | To dissolve reactants |

| pH | Alkaline (e.g., pH 9-11) | To ensure the amine is in its nucleophilic free base form |

| Temperature | Room temperature to slightly elevated (e.g., 60°C) | To control the reaction rate |

| Detection | UV-Vis or Fluorescence | To quantify the derivatized analyte |

Development of Analytical Standards and Internal Controls

The purity and well-defined structure of chemical compounds are crucial for their use as analytical standards. This compound can be analyzed by methods such as reverse-phase high-performance liquid chromatography (HPLC). acs.org This analytical method allows for its separation and quantification, which is a prerequisite for its potential use as a reference material or internal standard in complex analytical procedures, although specific applications as a certified reference material are not widely documented.

Exploration in Novel Materials and Energetic Compounds (referencing related dinitropyrazole research)

The high nitrogen content and oxygen balance of nitro-rich compounds make them of great interest in the field of energetic materials. purdue.edu Research into novel insensitive energetic compounds has explored various heterocyclic structures, including dinitropyrazoles. One such precursor, 4-chloro-3,5-dinitropyrazole, has been synthesized and used to create a series of 3,5-dinitropyrazole derivatives with potential applications as insensitive explosives. rsc.org While the direct synthesis of dinitropyrazoles from this compound is not explicitly detailed in the available research, the structural similarity and the presence of the dinitro-chlorophenyl moiety suggest a potential, though unexplored, synthetic relationship. The conversion of aromatic compounds into heterocyclic systems is a common strategy in the synthesis of energetic materials.

Spectroscopic and Structural Characterization of 4 Chloro 3,5 Dinitrobenzenesulfonic Acid and Its Derivatives

Vibrational Spectroscopy for Molecular Structure and Functional Group Identification (IR, Raman)

The sulfonic acid group (-SO₃H) exhibits characteristic strong and broad absorption bands. The S=O stretching vibrations are typically observed in the regions of 1350-1440 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric). The S-O stretching is expected around 650-700 cm⁻¹. For the nitro groups (-NO₂), strong characteristic bands are anticipated for the asymmetric and symmetric stretching vibrations, typically falling in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching vibration of the chlorinated benzene (B151609) ring would likely appear in the 600-800 cm⁻¹ region.

In a study of quercetin (B1663063) sulfonic acid derivatives, the presence of sulfonic acid was confirmed by characteristic IR bands. researchgate.net Similarly, Raman spectroscopy of chlorosulphuric acid and its anion provides comparative data for the sulfonyl chloride group, which can be extrapolated to understand the vibrational modes of the sulfonic acid group. researchgate.net

Expected Vibrational Frequencies for 4-Chloro-3,5-dinitrobenzenesulfonic Acid based on Analogous Compounds:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | S=O asymmetric stretch | 1350-1440 |

| S=O symmetric stretch | 1150-1165 | |

| S-O stretch | 650-700 | |

| Nitro Group (-NO₂) | Asymmetric stretch | 1500-1570 |

| Symmetric stretch | 1300-1370 | |

| Carbon-Chlorine (C-Cl) | Stretch | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments, and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the proton (¹H) and carbon (¹³C) environments within a molecule, offering critical insights into its electronic structure and connectivity. Although direct NMR data for this compound is not widely published, data from structurally similar compounds allow for a detailed prediction of its spectral features.

For the ¹H NMR spectrum, the aromatic protons of the benzene ring are expected to show a characteristic singlet in the downfield region, typically between 8.0 and 9.0 ppm, due to the strong deshielding effects of the two nitro groups and the sulfonic acid group. The acidic proton of the sulfonic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position would be highly dependent on the solvent and concentration. For comparison, the aromatic protons of 4-Chloro-3,5-dinitrobenzoic acid appear as a singlet. chemicalbook.com

In the ¹³C NMR spectrum, the carbon atoms of the benzene ring will exhibit distinct resonances. The carbon atom attached to the chlorine (C-Cl) would be influenced by the halogen's electronegativity and the resonance effects of the nitro groups. The carbons bearing the nitro groups (C-NO₂) are expected to be significantly downfield due to the strong electron-withdrawing nature of this group. The carbon attached to the sulfonic acid group (C-SO₃H) will also be deshielded. The remaining aromatic carbons (C-H) will have chemical shifts determined by the cumulative electronic effects of the substituents. For instance, in the sodium salt of 2,4,6-trinitrobenzenesulfonic acid, the carbon chemical shifts are well-defined, providing a useful reference. chemicalbook.com

Predicted ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | 130-140 |

| C-NO₂ | 145-155 |

| C-SO₃H | 135-145 |

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the crystal structures of related benzenesulfonic acids and their derivatives offer valuable structural parameters. wikipedia.orgresearchgate.net

The sulfonic acid group is expected to adopt a tetrahedral geometry around the sulfur atom. The S-O bond lengths of the sulfonate moiety are anticipated to be in the range of 1.43-1.45 Å for the double bonds and slightly longer for the S-OH single bond. The C-S bond length is typically around 1.75-1.78 Å. The benzene ring will be essentially planar, with the substituents causing minor deviations. The nitro groups are also planar and will be twisted relative to the plane of the benzene ring to minimize steric hindrance.

The supramolecular structure in the solid state will be dominated by strong hydrogen bonding interactions involving the sulfonic acid group, which can act as both a hydrogen bond donor and acceptor. These interactions, along with potential π-π stacking of the aromatic rings, will dictate the crystal packing. Studies on substituted arenesulfonamides have revealed intricate hydrogen bonding networks that lead to the formation of complex three-dimensional structures. nih.gov

Typical Bond Lengths in Benzenesulfonic Acid Derivatives:

| Bond | Typical Length (Å) |

|---|---|

| S=O | 1.43-1.45 |

| S-O(H) | 1.54-1.56 |

| C-S | 1.75-1.78 |

| C-Cl | 1.72-1.75 |

| C-N | 1.47-1.50 |

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis and Kinetic Monitoring

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophoric systems. The aromatic ring substituted with nitro groups in this compound constitutes a strong chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands arising from π-π* transitions of the benzene ring and n-π* transitions associated with the nitro groups.

Studies on nitroaromatic compounds indicate that the position and intensity of the absorption maxima are sensitive to the substitution pattern on the aromatic ring. researchgate.netcopernicus.org The addition of multiple nitro groups typically leads to a bathochromic (red) shift of the absorption bands. For instance, a study on the vacuum UV spectroscopy of nitrated compounds showed that the nitro absorption maximum can appear over a wide range, from 170 to 270 nm, and its wavelength and intensity are highly dependent on the molecular structure. iu.edu While simple carboxylic acids absorb around 210 nm, the presence of the nitroaromatic system in the target molecule will result in absorptions at longer wavelengths, making them accessible for analysis and for monitoring reactions, such as nucleophilic aromatic substitution. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, although it may be weak or absent depending on the ionization method. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments will be observed, with peaks at M and M+2 in an approximate 3:1 ratio. docbrown.info

The fragmentation of this compound is likely to proceed through several key pathways. Loss of the sulfonic acid group (-SO₃H) or its components (SO₂, SO₃) is a probable fragmentation route for aromatic sulfonic acids. The nitro groups can also be lost as NO or NO₂. Cleavage of the C-Cl bond is another possibility. The fragmentation of chlorobenzene (B131634) provides a useful model for the behavior of the chloro-substituted aromatic core. docbrown.info LC-MS data for the related 3-nitrobenzenesulfonic acid also offers insights into potential fragmentation pathways. nih.gov

Plausible Fragmentation Pathways for this compound:

| Fragment Ion | Plausible Origin |

|---|---|

| [M - SO₃]⁺ | Loss of sulfur trioxide |

| [M - HSO₃]⁺ | Loss of the sulfonic acid radical |

| [M - NO₂]⁺ | Loss of a nitro group |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [C₆H₂N₂O₄S]⁺ | Loss of chlorine |

Thermal Analysis Techniques for Stability and Decomposition Studies (TG-DTA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of materials. For this compound, these analyses would reveal the temperatures at which it melts and decomposes, as well as the nature of these transitions (endothermic or exothermic).

Studies on the thermal decomposition of aromatic sulfonic acids have shown that they typically decompose with the evolution of sulfur dioxide (SO₂) and sulfur trioxide (SO₃) at elevated temperatures. researchgate.net The presence of nitro groups is expected to lower the decomposition temperature and potentially lead to a more energetic decomposition process. The thermal degradation of polymeric sulfonic acids also provides insights into the stability of the sulfonic acid moiety. marquette.edusemanticscholar.org TGA would show a multi-step weight loss corresponding to the loss of water (if hydrated), the sulfonic acid group, and the subsequent decomposition of the aromatic ring. DSC and DTA would indicate the melting point and any exothermic decomposition events.

Theoretical and Computational Studies on 4 Chloro 3,5 Dinitrobenzenesulfonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a closely related compound, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to analyze its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Hirshfeld surface analysis, derived from the calculated electron distribution, reveals that O···H/H···O interactions are the most significant intermolecular contacts in the crystal structure of CDNBA. researchgate.net This indicates the crucial role of hydrogen bonding in the solid-state packing of this and likely similar molecules.

Furthermore, theoretical calculations of the first-order hyperpolarizability of CDNBA suggest it is 16 times greater than that of urea, a standard reference material in nonlinear optics. researchgate.net This highlights the potential of such compounds in optoelectronic applications. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Predicted Collision Cross Section (CCS) Data for 4-chloro-3,5-dinitrobenzenesulfonic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 282.94222 | 151.0 |

| [M+Na]⁺ | 304.92416 | 158.0 |

| [M-H]⁻ | 280.92766 | 153.9 |

| [M+NH₄]⁺ | 299.96876 | 164.8 |

| [M+K]⁺ | 320.89810 | 146.5 |

| [M+H-H₂O]⁺ | 264.93220 | 155.4 |

| [M+HCOO]⁻ | 326.93314 | 165.7 |

| [M+CH₃COO]⁻ | 340.94879 | 178.7 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful technique for investigating reaction mechanisms by identifying transition states and calculating activation energies. Studies on related compounds provide a framework for understanding the potential reactivity of this compound.

For instance, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives has been studied, and an addition-elimination mechanism was proposed based on kinetic data. researchgate.net The high negative ρ values from Hammett plots suggest a significant buildup of positive charge on the aniline nitrogen in the transition state, indicating that the reaction rate is strongly influenced by the polar effects of substituents. researchgate.net The β value of 0.85 points to a considerable degree of bond formation in the transition state. researchgate.net

In another example, the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a structurally similar energetic material, was investigated. mdpi.com The study proposed a reaction pathway where the initial step is the cleavage of the C-NO₂ bond at the para position, which acts as the trigger for the subsequent decomposition. mdpi.com

For the related 4-chloro-3,5-dinitrobenzoic acid (CDNBA), experimental kinetic studies on the nucleophilic substitution of the chlorine atom in an alkaline medium determined the bimolecular rate constant and the activation energy for the process. nih.gov Such experimental data is invaluable for benchmarking and validating computational models of reaction mechanisms.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into intermolecular interactions, such as those between a solute and solvent molecules or between different molecules in a condensed phase.

In more complex systems, MD simulations can be employed to study the interactions of molecules with surfaces or within biological systems. For example, simulations of related compounds have been used to understand their interactions with lipid membranes. nih.gov Such studies can identify specific protein-lipid interactions and suggest potential regulatory roles for lipids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity, respectively. nih.gov These models are widely used in drug discovery, environmental fate assessment, and materials science. nih.govmdpi.com

The development of a QSAR or QSRR model for derivatives of this compound would involve several steps. First, a dataset of compounds with measured activity or reactivity would be compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the steric, electronic, and hydrophobic properties of the molecules. Finally, a statistical method, such as multiple linear regression or machine learning algorithms like support vector machines, would be used to build a mathematical equation that correlates the descriptors with the observed activity or reactivity. mdpi.comnih.gov

For example, QSRR models have been successfully developed to predict the retention behavior of various classes of compounds in high-performance liquid chromatography (HPLC). nih.gov These models can help in understanding the molecular features that govern the separation process and in optimizing chromatographic methods. nih.gov While a specific QSAR or QSRR model for this compound is not reported, the general methodology is well-established and could be applied if sufficient experimental data were available.

Table 2: List of aformentioned compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3,5-dinitrobenzoic acid (CDNBA) |

| Urea |

| 4-chloro-3,5-dinitrobenzotrifluoride |

| Aniline |

| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) |

| Quinolones |

| Sulfonamides |

| Clofibric acid |

| 4-Chloro-3-nitrobenzenesulfonic acid |

| Potassium nitrate (B79036) |

| Potassium chloride |

| 3-Amino-4-chlorobenzenesulfonic acid |

| 4-Chlorobenzenesulfonic acid |

| 2-Chloro-1,3-dinitrobenzene |

| 3-NITROBENZENESULFONIC ACID |

| p-chlorobenzenesulphinic acid |

| 2-CHLORO-3-NITROANILINE |

| Potassium |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Nalidixic acid |

Environmental Chemistry and Degradation Pathways of 4 Chloro 3,5 Dinitrobenzenesulfonic Acid

Environmental Distribution and Persistence in Aquatic and Terrestrial Systems

4-Chloro-3,5-dinitrobenzenesulfonic acid is identified as an upstream product, or starting material, for the synthesis of the herbicide Oryzalin. lookchem.com Oryzalin is a dinitroaniline herbicide used to control annual grasses and broadleaf weeds in a variety of agricultural and non-agricultural settings. lookchem.com Its applications include fruit and nut trees, soybeans, cotton, and non-agricultural areas like industrial sites and rights-of-way. lookchem.com

The environmental presence of this compound would most likely be confined to industrial effluent or soil contamination at manufacturing facilities where it is used to produce Oryzalin or other chemical products. No specific data on its persistence, measured by metrics such as half-life in soil or water, were identified.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 88-91-5 |

| Molecular Formula | C₆H₃ClN₂O₇S |

| IUPAC Name | This compound |

| Synonyms | NSC 148 |

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis.

No scientific studies detailing the photolytic transformation processes or the identification of photodegradation products for this compound were found in a review of available literature.

Quantitative data on the hydrolytic stability and reaction kinetics of this compound in aqueous environments are not available. However, its chemical reactivity in water can be inferred from its use in chemical synthesis.

The compound is used as a reactant in aqueous solutions, sometimes at elevated temperatures. For instance, the synthesis of 1-nitrophenothiazine-3-sulfonic acid involves treating this compound in boiling water with o-aminothiophenol hydrochloride and sodium acetate. datapdf.com This suggests the sulfonic acid group and the nitro groups are relatively stable to hydrolysis under these conditions, while the chlorine atom is susceptible to nucleophilic aromatic substitution. datapdf.com Similarly, it is converted to various amines by heating it to reflux with the corresponding amine, demonstrating its reactivity towards nucleophiles in aqueous or methanolic solutions. google.com These substitution reactions represent a potential abiotic degradation pathway in environments containing suitable nucleophiles.

Biotic Degradation and Biotransformation Pathways

Biotic degradation pathways involve transformation or breakdown by living organisms, primarily microorganisms and their enzymes.

There is no available information in the scientific literature concerning the microbial degradation or detoxification pathways of this compound.

No studies were identified that focus on the direct enzymatic biotransformation of this compound or the characterization of its metabolites. The compound is used as a precursor in the laboratory synthesis of dinitroaniline sulfonamides, which have been investigated for their biological activity against parasite tubulin. google.com However, this involves synthetic chemical reactions rather than enzymatic processes acting on the parent compound. google.com

Mechanistic Ecotoxicological Considerations

Formation of Cytotoxic Intermediates during Degradation

No studies were found that identified the specific cytotoxic intermediates formed during the degradation of this compound.

Factors Influencing Recalcitrance to Environmental Breakdown

No studies were found that specifically investigated the factors contributing to the environmental persistence or breakdown of this compound.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Catalytic Transformations Mediated by 4-Chloro-3,5-dinitrobenzenesulfonic Acid

The inherent characteristics of this compound, namely its strong Brønsted acidity derived from the sulfonic acid group and the electron-withdrawing nature of the nitro and chloro substituents, position it as a candidate for exploration in novel catalytic transformations. Future research could focus on leveraging these properties in several key areas.

One promising avenue is its use as a strong acid catalyst in organic synthesis. The functionalization of inorganic materials like zirconia or silica (B1680970) with sulfonic acids has been shown to create robust solid acid catalysts. mdpi.comnih.gov For instance, sulfonic acid-functionalized zirconia has demonstrated superior performance in reactions such as n-hexane isomerization and the benzylation of toluene (B28343) compared to traditional sulfated zirconia. mdpi.com Similarly, sulfonic acid groups anchored to α-zirconium phosphate (B84403) single-layer nanosheets have proven effective in the Bayer-Villiger oxidation of cyclohexanone. nih.govacs.org Future studies could investigate the immobilization of this compound or its derivatives onto such supports to create highly active and recyclable heterogeneous catalysts. The electron-withdrawing groups on the aromatic ring would be expected to enhance the acidity of the sulfonic acid moiety, potentially leading to higher catalytic efficiency in reactions like esterification, transesterification, and other acid-catalyzed condensations. nih.govrsc.org

The presence of the chloro- and dinitro- groups also opens up possibilities for dual-functional catalysis. The sulfonic acid group can act as a proton donor, while the aromatic ring could participate in π-stacking interactions or other non-covalent interactions with substrates. Research into reactions where both the acidic site and the functionalized aromatic ring play a synergistic role would be a novel direction.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural features of this compound suggest its potential as a building block for advanced functional materials and in nanotechnology, although this area is largely unexplored for this specific compound.

Future research could explore its incorporation into metal-organic frameworks (MOFs). rsc.org MOFs functionalized with sulfonic acid groups have been investigated for their catalytic properties. rsc.org The inclusion of this compound as a linker or a guest molecule within a MOF structure could impart strong acidity and potentially create materials with unique sorption or separation properties, tailored for specific gases or small molecules.

In the realm of nanotechnology, nitroaromatic compounds are gaining attention for their role in the detection of explosives and as components of fluorescent sensors. researchgate.net The electron-deficient nature of the dinitrophenyl group in this compound could be exploited for sensing applications. For example, nanomaterials like quantum dots or functionalized polymers can exhibit fluorescence quenching in the presence of nitroaromatic compounds. researchgate.netmdpi.com Future work could involve designing polymer or nanoparticle systems where this compound acts as a recognition element or a modulator of electronic properties.

Furthermore, the sulfonic acid group allows for the modification of surfaces and nanoparticles. Gold nanoparticles deposited on porous silicon have shown excellent catalytic activity for the reduction of nitroaromatic compounds. mdpi.comresearchgate.net Research could be directed towards functionalizing nanoparticle surfaces with this compound to create hybrid materials with tailored catalytic or electronic properties. Its integration into conductive polymers could also be investigated to modulate their properties for applications in sensors or electronic devices. mdpi.com

Development of Sustainable Synthesis and Degradation Strategies

The development of greener synthetic routes and effective degradation methods for this compound is crucial from an environmental and economic standpoint.

Sustainable Synthesis: Current production methods for related compounds often rely on harsh conditions, such as the use of fuming sulfuric and nitric acids. guidechem.comnih.gov A key future research direction is the development of more sustainable synthetic protocols. This could involve utilizing solid acid catalysts to reduce corrosive waste streams or exploring milder nitration and sulfonation reagents. Green chemistry principles, such as the use of renewable resources and energy-efficient reaction conditions, should guide this research. nih.gov For example, methods using concentrated solar radiation and natural catalysts like lemon juice are being explored for the synthesis of other complex organic molecules and could serve as an inspiration. nih.gov The optimization of reaction parameters to maximize yield and minimize by-product formation is a critical aspect of this research. guidechem.com

Degradation Strategies: Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants due to their resistance to biodegradation. nih.govnih.gov Research into the degradation of this compound is essential. Future studies should focus on advanced oxidation processes (AOPs) and bioremediation.

Advanced Oxidation Processes (AOPs): AOPs have been shown to be effective for the mineralization of related compounds like 4-chloro-3,5-dinitrobenzoic acid. researchgate.net Future research could systematically investigate the photodegradation of this compound using systems like UV/H₂O₂ or photocatalysts such as TiO₂. researchgate.netnih.govproquest.com Understanding the degradation pathways and identifying the intermediate products would be crucial to ensure complete mineralization and avoid the formation of more toxic by-products. nih.govnih.gov

Bioremediation: The biodegradation of chlorinated nitroaromatics by microorganisms is a key area of research. nih.govresearchgate.net While many of these compounds are recalcitrant, several bacterial and fungal strains have been identified that can metabolize them. nih.govnih.govmdpi.com Future work should involve screening for and engineering microorganisms capable of degrading this compound. This could involve isolating microbes from contaminated sites or using genetic engineering to enhance the degradative capabilities of known strains. researchgate.net The study of fungal degradation, or mycoremediation, presents another promising and underexplored avenue. mdpi.com

Comprehensive Mechanistic Understanding through Multiscale Modeling

Computational chemistry and multiscale modeling offer powerful tools to gain a deeper, fundamental understanding of the properties and reactivity of this compound. Future research in this area can bridge the gap between molecular-level properties and macroscopic behavior.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. researchgate.net Such studies can provide insights into the molecule's reactivity, including predicting the acidity of the sulfonic acid group and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. For instance, computational studies on related sulfonamide compounds have been used to correlate calculated vibrational spectra with experimental IR data and to understand intramolecular interactions. mdpi.com Similar approaches for this compound could help in interpreting experimental data and predicting its spectroscopic signatures.

Reaction Mechanism Simulation: Modeling can be used to investigate the detailed mechanisms of reactions involving this compound. This includes simulating its role as a catalyst in organic transformations or its degradation pathways in environmental remediation processes. For example, modeling the interaction of the compound with reactive species like hydroxyl radicals can help to predict the initial steps of its oxidative degradation. researchgate.net In silico analyses, such as molecular docking and molecular dynamics (MD) simulations, have been used to study the interaction of other sulfonic acid derivatives with biological targets, demonstrating the potential for these methods to predict interactions and guide experimental design. nih.gov